Welcome to the BenchChem Online Store!
molecular formula C12H21N5O3 B1668199 Cadralazine CAS No. 64241-34-5

Cadralazine

Cat. No. B1668199
M. Wt: 283.33 g/mol
InChI Key: QLTVVOATEHFXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04002753

Procedure details

A mixture of 11 g 3-chloro-6-[N-(2-hydroxypropyl)ethylamino]pyridazine which can be be prepared as described in Example 4 of U.S. Pat. No. 3,769,278 and 11 g monocarbethoxyhydrazine in 55 ml n. pentylalcohol is warmed up to 140° C and kept at this temperature for 4 hours. After cooling the solution is extracted several times with water and then extracts collected together are extracted with ethyl ether. The aqueous phase is treated at room temperature with sodium bicarbonate until complete precipitation. The precipitate is collected, washed with water and dried under vacuum at room temperature on phosphorus pentaoxide to give with good yield 3-(2-carbethoxyhydrazino)-6-[N-(2-hydroxypropyl)ethylamino]-pyridazine melting at 160° -162° C.
Name
3-chloro-6-[N-(2-hydroxypropyl)ethylamino]pyridazine
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([N:8]([CH2:13][CH3:14])[CH2:9][CH:10]([OH:12])[CH3:11])=[CH:6][CH:7]=1.[C:15]([NH:20][NH2:21])([O:17][CH2:18][CH3:19])=[O:16].C(O)CCCC>>[C:15]([NH:20][NH:21][C:2]1[N:3]=[N:4][C:5]([N:8]([CH2:13][CH3:14])[CH2:9][CH:10]([OH:12])[CH3:11])=[CH:6][CH:7]=1)([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
3-chloro-6-[N-(2-hydroxypropyl)ethylamino]pyridazine
Quantity
11 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)N(CC(C)O)CC
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)(OCC)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be be prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
EXTRACTION
Type
EXTRACTION
Details
is extracted several times with water
CUSTOM
Type
CUSTOM
Details
extracts collected together
EXTRACTION
Type
EXTRACTION
Details
are extracted with ethyl ether
ADDITION
Type
ADDITION
Details
The aqueous phase is treated at room temperature with sodium bicarbonate until complete precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature on phosphorus pentaoxide
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(OCC)NNC=1N=NC(=CC1)N(CC(C)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.